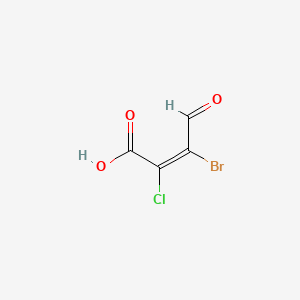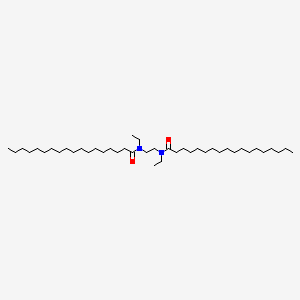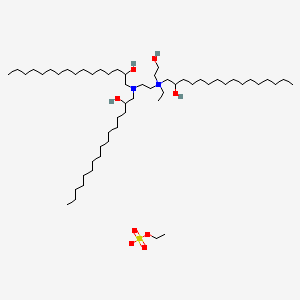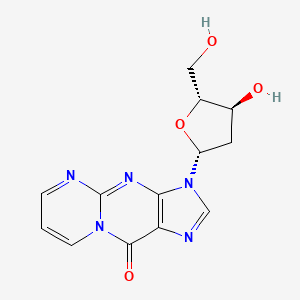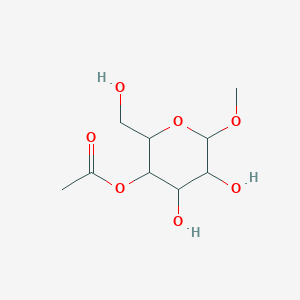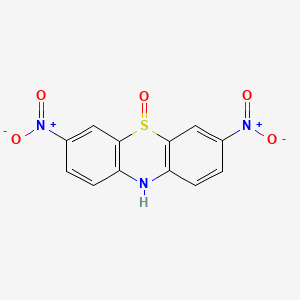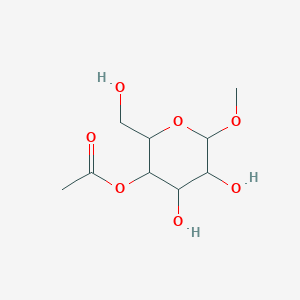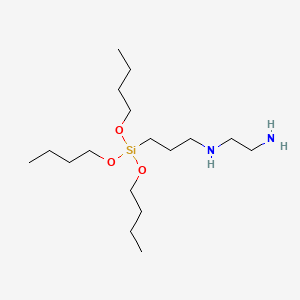
N-(3-(Tributoxysilyl)propyl)ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Tributoxysilyl)propyl)ethylenediamine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a propyl chain, which is further connected to an ethylenediamine moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tributoxysilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: N-(3-(Tributoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silane can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: N-substituted derivatives.
科学研究应用
Chemistry: N-(3-(Tributoxysilyl)propyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the surface modification of nanoparticles and the synthesis of hybrid materials.
Biology: In biological research, this compound is used for the functionalization of biomolecules and the development of biosensors. It can also be used to immobilize enzymes and other proteins on various surfaces.
Industry: In the industrial sector, this compound is used in the formulation of adhesives, sealants, and coatings. It is also employed in the production of composite materials and as a primer for improving the adhesion of paints and coatings.
作用机制
The mechanism of action of N-(3-(Tributoxysilyl)propyl)ethylenediamine involves the formation of covalent bonds with various substrates through its silane and amine groups. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine groups can interact with organic molecules through hydrogen bonding or nucleophilic substitution, leading to the formation of stable complexes.
相似化合物的比较
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Triethoxysilyl)propyl)ethylenediamine
- N-(3-(Triisopropoxysilyl)propyl)ethylenediamine
Comparison: N-(3-(Tributoxysilyl)propyl)ethylenediamine is unique due to its tributoxysilyl group, which provides distinct hydrolytic stability and reactivity compared to its trimethoxy, triethoxy, and triisopropoxy counterparts. This uniqueness makes it particularly suitable for applications requiring enhanced durability and specific reactivity profiles.
属性
CAS 编号 |
51895-55-7 |
|---|---|
分子式 |
C17H40N2O3Si |
分子量 |
348.6 g/mol |
IUPAC 名称 |
N'-(3-tributoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3 |
InChI 键 |
UTQYJVXHFBBNJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Si](CCCNCCN)(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


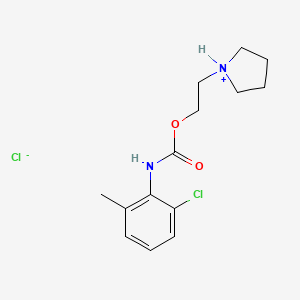
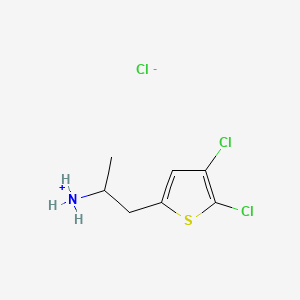
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
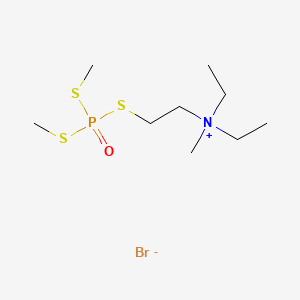


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
